Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The compound’s structure features a tetrahydropyrimidine ring, which is a six-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction. This reaction is a three-component condensation involving an aldehyde, a β-keto ester, and urea under acidic conditions . For instance, benzaldehyde, methyl acetoacetate, and urea can be refluxed in ethanol with a few drops of concentrated hydrochloric acid for several hours to yield the desired product .
Industrial Production Methods
In industrial settings, the Biginelli reaction can be optimized using microwave irradiation and solvent-free conditions to enhance yield and reduce reaction time . Catalysts such as p-toluenesulfonic acid (TsOH) are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes and proteins involved in disease pathways, such as those related to inflammation and cancer . It may also interfere with the replication of viruses by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Uniqueness
Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs . The presence of the acetyl group at the 3-position and the methyl group at the 6-position differentiates it from other similar compounds .
Biological Activity
Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as DHPM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, synthesis pathways, and potential applications in various fields.
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.33 g/mol
- CAS Number : 193623-14-2
1. Antimicrobial Activity
Research indicates that derivatives of the dihydropyrimidine framework exhibit notable antimicrobial properties. For instance, studies have shown that DHPM compounds possess antibacterial and antifungal activities against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis and disruption of fungal membrane integrity .
2. Anticancer Properties
Dihydropyrimidine derivatives have been investigated for their anticancer potential. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure of DHPM allows it to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
3. Insecticidal Activity
DHPM has shown promising insecticidal activity against mosquito larvae and adult stages. In a controlled study, the compound demonstrated significant larvicidal effects with an LC50 value of 1.08 µg/mL, indicating its potential use in vector control strategies . The efficacy was attributed to its ability to disrupt the nervous system of insects.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. The presence of various substituents on the phenyl ring and the carbonyl groups significantly influences its biological activity.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a comparative study evaluating various dihydropyrimidine derivatives, it was found that methyl 3-acetyl derivatives exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer properties of DHPM revealed that treatment with this compound led to a significant reduction in cell viability across several cancer cell lines (e.g., MCF-7 breast cancer cells). Flow cytometry analysis indicated an increase in sub-G1 population, confirming apoptosis induction as a mechanism of action.
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-9-12(14(19)21-3)13(11-7-5-4-6-8-11)17(10(2)18)15(20)16-9/h4-8,13H,1-3H3,(H,16,20) |
InChI Key |
JVMZOUSLJQEGLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N(C(=O)N1)C(=O)C)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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